

A Technical Guide to the Quantum Yield of Sulfo-Cy3.5 Amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy3.5 amine

Cat. No.: B12363985

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield and spectral properties of the **Sulfo-Cy3.5 amine** fluorophore. It includes a summary of its key quantitative data, a detailed experimental protocol for quantum yield determination, and visualizations of relevant processes to support researchers in their applications of this versatile fluorescent dye.

Core Properties of Sulfo-Cy3.5 Amine

Sulfo-Cy3.5 is a water-soluble cyanine dye that fluoresces in the orange-red region of the visible spectrum.^[1] Its key characteristics include high water solubility due to the presence of four sulfonate groups, a large extinction coefficient, and good photostability, making it a valuable tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.^{[1][2][3]} The amine group provides a reactive handle for conjugation to various molecules.^[2]

Quantitative Spectral Data

The spectral properties of Sulfo-Cy3.5 are critical for designing fluorescence-based experiments. The following table summarizes the key quantitative data for **Sulfo-Cy3.5 amine** and its NHS ester derivative.

Property	Value	Reference
Fluorescence Quantum Yield (Φ)	0.11	
Excitation Maximum (λ_{abs})	576 nm	
Emission Maximum (λ_{em})	603 nm	
Molar Extinction Coefficient (ϵ)	139,000 M ⁻¹ cm ⁻¹	
Correction Factor (CF260)	0.16	
Correction Factor (CF280)	0.17	

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of a fluorophore is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield, is a common approach.

Objective: To determine the fluorescence quantum yield of **Sulfo-Cy3.5 amine** relative to a standard fluorophore.

Materials:

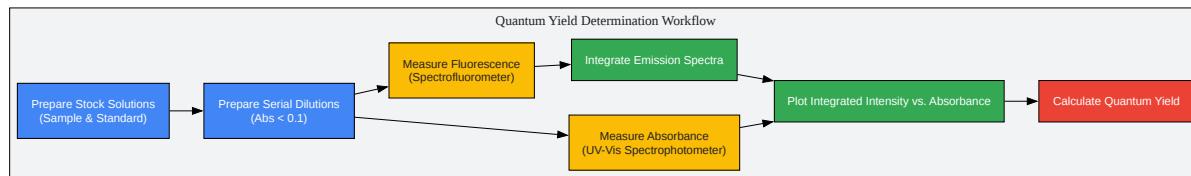
- **Sulfo-Cy3.5 amine**
- Reference standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Spectrofluorometer
- UV-Vis spectrophotometer
- High-purity solvent (e.g., phosphate-buffered saline (PBS) for **Sulfo-Cy3.5 amine**, ethanol for Rhodamine 6G)

- Cuvettes (1 cm path length)
- Volumetric flasks and pipettes

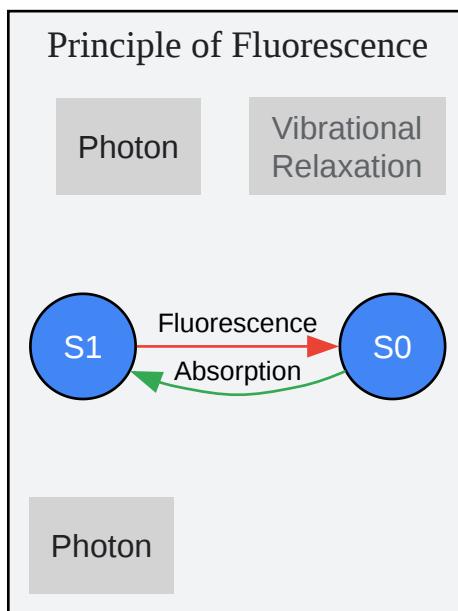
Methodology:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **Sulfo-Cy3.5 amine** in the chosen solvent (e.g., PBS).
 - Prepare a stock solution of the reference standard in its appropriate solvent.
- Preparation of Dilutions:
 - From the stock solutions, prepare a series of dilutions for both the **Sulfo-Cy3.5 amine** and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Absorbance Measurements:
 - Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions.
 - Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
- Fluorescence Measurements:
 - Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the reference standard.
 - Measure the fluorescence emission spectrum of the reference standard solutions.
 - Set the excitation wavelength to the absorbance maximum of **Sulfo-Cy3.5 amine** (576 nm).
 - Measure the fluorescence emission spectrum of the **Sulfo-Cy3.5 amine** solutions.

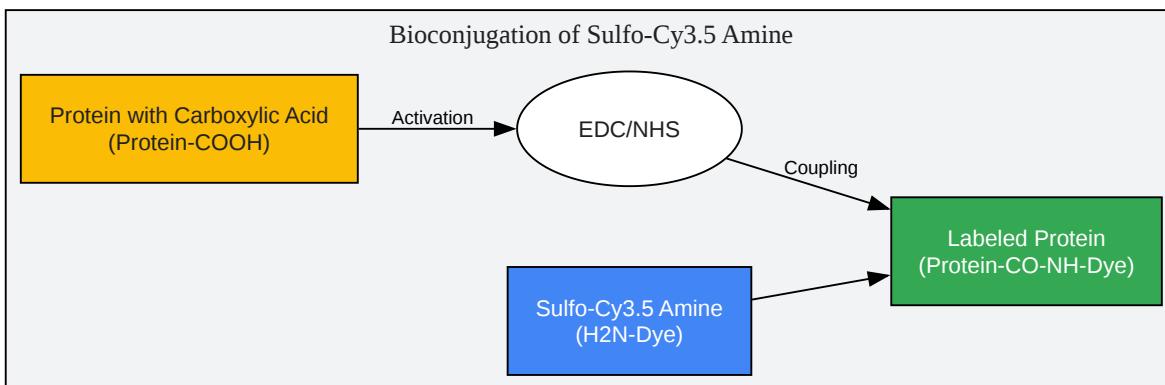
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the **Sulfo-Cy3.5 amine** and the reference standard.
 - The slope of these plots will be used to calculate the quantum yield.
- Quantum Yield Calculation: The quantum yield of the sample (Φ_X) can be calculated using the following equation:


$$\Phi_X = \Phi_{ST} * (\text{Slope}_X / \text{Slope}_{ST}) * (n_X^2 / n_{ST}^2)$$

Where:


- Φ_{ST} is the quantum yield of the standard.
- Slope_X and Slope_{ST} are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- n_X and n_{ST} are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations


To further illustrate the concepts and applications related to **Sulfo-Cy3.5 amine**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Workflow for Relative Quantum Yield Determination.

[Click to download full resolution via product page](#)

Jablonski Diagram Illustrating Fluorescence.

[Click to download full resolution via product page](#)

Amine-Reactive Labeling Workflow.

Applications in Research and Drug Development

The favorable spectral properties and reactive amine group of Sulfo-Cy3.5 make it a valuable tool in various research and drug development applications. These include:

- Fluorescence Microscopy: For high-resolution imaging of cells and tissues.
- Flow Cytometry: To enable precise cell sorting and analysis.
- Bioconjugation: For efficient labeling of proteins, antibodies, and nucleic acids.
- Molecular Probes: In bioanalytical assays to investigate molecular interactions.

The relatively stable quantum yield and bright fluorescence of Sulfo-Cy3.5 contribute to a high signal-to-noise ratio in these applications, facilitating sensitive detection and accurate quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine 3.5 NHS ester (A270271) | Antibodies.com [antibodies.com]
- To cite this document: BenchChem. [A Technical Guide to the Quantum Yield of Sulfo-Cy3.5 Amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12363985#quantum-yield-of-sulfo-cy3-5-amine-fluorophore>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com